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Core Science & Biosynthesis

Foundational

A Technical Guide to the Spectroscopic Characterization of 2-Fluoro-6-iodo-5-methylpyridin-3-ol

This in-depth technical guide provides a comprehensive analytical framework for the spectroscopic characterization of the novel substituted pyridine, 2-Fluoro-6-iodo-5-methylpyridin-3-ol. Designed for researchers, scient...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analytical framework for the spectroscopic characterization of the novel substituted pyridine, 2-Fluoro-6-iodo-5-methylpyridin-3-ol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a detailed exploration of the principles, experimental workflows, and data interpretation for the core spectroscopic techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely available, this guide presents predicted spectroscopic data based on the analysis of structurally similar compounds. This approach provides a robust starting point for researchers and validates the experimental methodologies described herein.

Introduction: The Structural Significance of 2-Fluoro-6-iodo-5-methylpyridin-3-ol

Substituted pyridines are a cornerstone of medicinal chemistry, appearing in a vast array of pharmacologically active compounds. The specific arrangement of functional groups in 2-Fluoro-6-iodo-5-methylpyridin-3-ol—a fluorine atom, an iodine atom, a methyl group, and a hydroxyl group on a pyridine core—suggests its potential as a versatile building block in the synthesis of novel therapeutic agents. The fluorine can enhance metabolic stability and binding affinity, the iodine provides a site for further functionalization (e.g., through cross-coupling reactions), the methyl group can influence steric interactions, and the hydroxyl group can act as a hydrogen bond donor or acceptor.

Accurate and unambiguous structural confirmation is the bedrock of any chemical research and development program. Spectroscopic methods provide a non-destructive and highly informative means of elucidating the molecular structure of a compound. This guide will detail the expected spectroscopic signatures of 2-Fluoro-6-iodo-5-methylpyridin-3-ol and provide the necessary protocols to obtain and interpret this data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships. For 2-Fluoro-6-iodo-5-methylpyridin-3-ol, ¹H, ¹³C, and ¹⁹F NMR will be crucial for complete characterization.

Predicted NMR Data

The following tables summarize the predicted NMR data for 2-Fluoro-6-iodo-5-methylpyridin-3-ol. These predictions are derived from the analysis of structurally related compounds and established principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~9.5 - 10.5br s-1H-OH
~7.8s-1HH-4
~2.2s-3H-CH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~155 (d, ¹JCF ≈ 230 Hz)C-2
~148C-6
~140C-3
~125C-4
~120 (d, ³JCF ≈ 5 Hz)C-5
~17-CH₃

Table 3: Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)
~ -70 to -90
Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the molecular structure.

Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.

Methodology:

  • Sample Preparation: Dissolve approximately 10-15 mg of 2-Fluoro-6-iodo-5-methylpyridin-3-ol in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is to ensure the solubility of the compound and to allow for the observation of the hydroxyl proton.

  • Data Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Insert the NMR tube into the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquire the ¹⁹F NMR spectrum using a standard single-pulse experiment, with proton decoupling if necessary to simplify the spectrum.

Interpretation of NMR Spectra
  • ¹H NMR: The spectrum is expected to be relatively simple. The hydroxyl proton will appear as a broad singlet, the aromatic proton at the 4-position as a sharp singlet, and the methyl protons also as a sharp singlet. The lack of proton-proton coupling simplifies the spectrum.

  • ¹³C NMR: The carbon spectrum will show all six expected carbon signals. The carbon attached to the fluorine (C-2) will appear as a doublet with a large one-bond coupling constant (¹JCF). The C-5 carbon may also show a smaller three-bond coupling to fluorine (³JCF). The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine, iodine, and hydroxyl groups.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom. Its chemical shift will be characteristic of a fluorine attached to an aromatic ring.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."

Predicted IR Data

Table 4: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200BroadO-H stretch (hydroxyl group)
~3100-3000MediumC-H stretch (aromatic)
~2950-2850MediumC-H stretch (methyl group)
~1600-1450StrongC=C and C=N stretching (pyridine ring)
~1300-1200StrongC-O stretch (hydroxyl group)
~1100-1000StrongC-F stretch
Experimental Protocol for IR Data Acquisition

Objective: To identify the key functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, typically with a universal attenuated total reflectance (UATR) accessory.

Methodology:

  • Sample Preparation: Place a small amount of the solid 2-Fluoro-6-iodo-5-methylpyridin-3-ol directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Interpretation of the IR Spectrum

The key features to look for in the IR spectrum will be the broad O-H stretching band confirming the presence of the hydroxyl group, the characteristic aromatic C=C and C=N stretching vibrations of the pyridine ring, and the strong C-F stretching absorption.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.

Predicted Mass Spectrometry Data

Table 5: Predicted m/z Values for Key Ions (Electron Ionization - EI)

m/zIon
~266.9[M]⁺ (Molecular Ion)
~251.9[M - CH₃]⁺
~139.9[M - I]⁺
~127.0[I]⁺
Experimental Protocol for MS Data Acquisition

Objective: To confirm the molecular weight and investigate the fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.

Methodology (EI-MS):

  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples.

  • Ionization: Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Interpretation of the Mass Spectrum

The mass spectrum should show a clear molecular ion peak at an m/z corresponding to the molecular weight of 2-Fluoro-6-iodo-5-methylpyridin-3-ol. The isotopic pattern of this peak will be characteristic of a molecule containing one iodine atom. Common fragmentation pathways may include the loss of the methyl group or the iodine atom, leading to the fragment ions listed in the table above.

Integrated Spectroscopic Analysis Workflow

The power of spectroscopic characterization lies in the integration of data from multiple techniques. The following workflow illustrates the logical progression of analysis for 2-Fluoro-6-iodo-5-methylpyridin-3-ol.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structural Confirmation Synthesis Synthesis of 2-Fluoro-6-iodo-5-methylpyridin-3-ol IR IR Spectroscopy Synthesis->IR Functional Groups MS Mass Spectrometry Synthesis->MS Molecular Weight NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesis->NMR Connectivity Data_Integration Integrate All Spectroscopic Data IR->Data_Integration MS->Data_Integration NMR->Data_Integration Structure_Confirmation Confirm Structure of 2-Fluoro-6-iodo-5-methylpyridin-3-ol Data_Integration->Structure_Confirmation

Caption: Integrated workflow for the spectroscopic characterization of a novel compound.

Conclusion

The comprehensive spectroscopic analysis of 2-Fluoro-6-iodo-5-methylpyridin-3-ol, employing NMR, IR, and MS, is essential for its unambiguous structural confirmation. This guide has provided a detailed framework of predicted data, experimental protocols, and interpretation strategies to empower researchers in their synthetic and medicinal chemistry endeavors. By following these methodologies, scientists can confidently characterize this and other novel molecules, paving the way for their potential application in drug discovery and development.

References

  • SpectraBase. (n.d.). 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). 2-Iodo-6-methylpyridin-3-ol. Retrieved February 17, 2026, from [Link]

Exploratory

stability and reactivity of 2-Fluoro-6-iodo-5-methylpyridin-3-ol

Executive Summary: Strategic Scaffold Utility 2-Fluoro-6-iodo-5-methylpyridin-3-ol (CAS: 2870660-54-9) represents a "privileged scaffold" in medicinal chemistry, specifically designed for high-precision orthogonal functi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Strategic Scaffold Utility

2-Fluoro-6-iodo-5-methylpyridin-3-ol (CAS: 2870660-54-9) represents a "privileged scaffold" in medicinal chemistry, specifically designed for high-precision orthogonal functionalization. Its structural uniqueness lies in the simultaneous presence of three distinct reactive handles—a nucleophilic phenol, an electrophilic fluoropyridine (SnAr-active), and an oxidatively labile iodopyridine (Cross-coupling-active).

For drug development professionals, this molecule offers a predictable gateway to multisubstituted pyridine libraries. The electronic push-pull dynamics between the electron-donating hydroxyl group and the electron-withdrawing fluorine/nitrogen core create a reactivity landscape that allows for chemo-selective sequencing . This guide details the stability parameters and the mechanistic causality required to manipulate this scaffold without degradation or regio-scrambling.

Molecular Profile & Electronic Properties

Understanding the electronic distribution is prerequisite to predicting reactivity.

PropertyValue / DescriptionImpact on Reactivity
CAS Number 2870660-54-9Unique Identifier
Molecular Weight 253.01 g/mol Fragment-based drug design (FBDD) compatible
Acidity (pKa) Est. 6.5 – 7.5 (3-OH)More acidic than phenol (pKa 10) due to the inductive effect of F and the pyridine N.
C2-F Bond Highly ActivatedPrime site for Nucleophilic Aromatic Substitution (SnAr).
C6-I Bond Weak / PolarizablePrime site for Palladium-catalyzed Oxidative Addition.
C5-Methyl Steric BulkPrevents reactivity at C5; directs ortho-metallation away from C4.

Stability Profile & Handling Protocols

The stability of 2-Fluoro-6-iodo-5-methylpyridin-3-ol is governed by the lability of the C-I bond and the oxidative potential of the pyridinol moiety.

Photolytic Instability (Critical)
  • Mechanism: The C–I bond energy (~57 kcal/mol) is significantly lower than C–F or C–H. Exposure to UV or broad-spectrum light excites the molecule, leading to homolytic cleavage of the C–I bond. This generates an aryl radical and free iodine (

    
    ), causing "browning" of the solid and radical polymerization.
    
  • Protocol: Store exclusively in amber borosilicate vials .

Oxidative Sensitivity
  • Mechanism: Pyridin-3-ols are structurally related to phenols and can undergo oxidation to quinone-like species (e.g., pyridine-2,3-diones) upon prolonged exposure to air, especially under basic conditions.

  • Protocol: Headspace must be purged with Argon or Nitrogen. Store at 2–8°C .

Hydrolytic Stability
  • Mechanism: The 2-Fluoro position is susceptible to hydrolysis by water/hydroxide, converting the molecule to the corresponding 2-pyridone (2-hydroxy-6-iodo-5-methylpyridin-3-ol). This reaction is slow at neutral pH but accelerates rapidly at pH > 10.

  • Protocol: Avoid prolonged exposure to strong aqueous bases unless intended for reaction.

Reactivity Landscape: The Orthogonality Principle

The core value of this scaffold is Orthogonality . You can react one site without disturbing the others by choosing the correct reaction sequence.

The Reactivity Hierarchy
  • O-Alkylation (Nucleophilic Attack): The 3-OH is the most nucleophilic site. It reacts with alkyl halides under mild basic conditions.

  • Cross-Coupling (C6-I): The C-I bond undergoes oxidative addition with Pd(0) faster than the C-F bond.

  • SnAr (C2-F): The C-F bond is highly activated for nucleophilic displacement but is generally inert to Pd(0) under standard Suzuki/Sonogashira conditions.

Causality Insight:

  • Why F for SnAr? Fluorine is the most electronegative atom, stabilizing the Meisenheimer intermediate (the rate-determining step in SnAr).

  • Why I for Coupling? Iodine is the largest halogen with the weakest bond, facilitating the oxidative addition step (the rate-determining step in Pd-coupling).

Visualization of Reaction Pathways

ReactivityPathways Start 2-Fluoro-6-iodo- 5-methylpyridin-3-ol Path1 Pathway A: O-Protection Start->Path1 R-X, Base (Mild) Path2 Pathway B: Suzuki Coupling (C6) Start->Path2 Ar-B(OH)2, Pd(0) (Chemo-selective) Path3 Pathway C: SnAr Displacement (C2) Start->Path3 R-NH2, Heat (Nucleophilic) Prod1 Ether/Ester Derivative (Intact F and I) Path1->Prod1 Note1 OH is acidic (pKa ~7). Reacts first. Path1->Note1 Prod2 6-Aryl-2-fluoro-pyridine (Intact F) Path2->Prod2 Note2 C-I bond breaks easier than C-F with Pd catalyst. Path2->Note2 Prod3 2-Amino-6-iodo-pyridine (Intact I) Path3->Prod3 Note3 F stabilizes Meisenheimer complex. Displaced by N-nuc. Path3->Note3

Figure 1: Divergent synthetic pathways demonstrating the chemo-orthogonal nature of the scaffold.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoint" step ensures the reaction has proceeded correctly before moving to the next stage.

Protocol A: Chemo-selective Suzuki Coupling (C6-I)

Objective: Functionalize the C6 position while leaving the C2-Fluorine intact for later substitution.

Materials:

  • Substrate: 2-Fluoro-6-iodo-5-methylpyridin-3-ol (1.0 eq)

  • Boronic Acid: Phenylboronic acid (1.1 eq)

  • Catalyst:

    
     (0.05 eq) - Chosen for stability and efficiency with iodides.
    
  • Base:

    
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane / Water (4:1)

Procedure:

  • Inerting: Charge a microwave vial with substrate, boronic acid, and base. Seal and purge with

    
     for 5 minutes.
    
  • Solvation: Add degassed solvent mixture via syringe.

  • Catalyst Addition: Quickly remove cap, add Pd catalyst, and reseal/purge immediately.

  • Reaction: Heat to 80°C for 4 hours. Note: Do not exceed 100°C to prevent hydrolysis of the C2-F.

  • Workup: Dilute with EtOAc, wash with mild acid (0.1M HCl) to neutralize the phenolate, then brine. Dry over

    
    .
    

Validation Checkpoint:

  • TLC/LCMS: Look for the disappearance of the starting material (M+H 254) and appearance of the coupled product (M+H ~204 for phenyl).

  • 19F NMR: The Fluorine signal should remain (singlet/doublet around -70 ppm). If the signal disappears, you have hydrolyzed the Fluorine (reaction too hot or too basic).

Protocol B: Regio-selective SnAr (C2-F)

Objective: Displace the C2-Fluorine with a primary amine.

Materials:

  • Substrate: 2-Fluoro-6-iodo-5-methylpyridin-3-ol (1.0 eq)

  • Nucleophile: Morpholine (1.2 eq)

  • Base: DIPEA (2.0 eq)

  • Solvent: DMSO or DMF (Anhydrous)

Procedure:

  • Dissolution: Dissolve substrate in DMSO (0.2 M concentration).

  • Addition: Add DIPEA followed by Morpholine.

  • Reaction: Heat to 90°C. Note: The 3-OH group may partially deactivate the ring via electron donation, so heating is required.

  • Monitoring: Monitor by LCMS every 2 hours.

Validation Checkpoint:

  • LCMS: Mass shift corresponding to -F (+19) and +Morpholine (+86). Net change: +67 amu.

  • Retention of Iodine: Ensure the isotope pattern for Iodine is still present (or check M+H mass). If Iodine is lost, it suggests radical dehalogenation (exclude light).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 89957 (Related: 2-Iodo-6-methylpyridin-3-ol). [Link]

  • Schlosser, M.The reactivity of fluoropyridines: A guide to regioselective substitutions. (General Reference on Fluoropyridine SnAr).
Foundational

Technical Guide: Biological Activity & Therapeutic Potential of Fluorinated Pyridinols

Topic: Potential Biological Activity of Fluorinated Pyridinols Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [2] Executive Summary The incorporation of fl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Biological Activity of Fluorinated Pyridinols Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[2]

Executive Summary

The incorporation of fluorine into the pyridinol scaffold represents a high-value strategy in modern medicinal and agrochemical chemistry.[2] Fluorinated pyridinols—specifically 3-fluoro-2-pyridinol, 3-fluoro-4-pyridinol, and their polysubstituted derivatives—exhibit distinct physicochemical profiles compared to their non-fluorinated counterparts. This guide analyzes the "Fluorine Effect" on the pyridinol core, focusing on pKa modulation, metabolic blockade, and metal chelation capacity.[3] We explore their critical role as Metal Binding Groups (MBGs) in HIV integrase inhibitors and their environmental significance as stable metabolites of auxin-mimic herbicides.[1][2][3]

Chemical Rationale: The Fluorine Effect on Pyridinols[2]

The biological utility of fluorinated pyridinols stems from the interplay between the pyridinol/pyridinone tautomerism and the high electronegativity of fluorine (


).[2][3]
Tautomeric Equilibrium & pKa Modulation

Pyridinols exist in equilibrium with their pyridinone tautomers.[1][2][3] The introduction of fluorine significantly alters this landscape:

  • Acidity Enhancement: Fluorine exerts a strong inductive effect (-I), withdrawing electron density from the ring.[1][2][3] This lowers the pK

    
     of the hydroxyl group (typically pK
    
    
    
    ~11 for unsubstituted 2-pyridinol), making the oxygen anion more accessible at physiological pH.[2][3]
  • Lipophilicity (LogD): While the C-F bond is polar, the overall effect often increases lipophilicity (LogP) compared to C-H due to the low polarizability of fluorine, enhancing membrane permeability.[2][3]

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is metabolically inert.[1][2][3] Placing fluorine at oxidation-prone sites (e.g., C3 or C5) blocks cytochrome P450-mediated hydroxylation, extending the half-life of the pharmacophore.[2]

Visualization: Physicochemical Impact Workflow

FluorineEffect Base Pyridinol Scaffold Fluorine + Fluorine Substitution Base->Fluorine Effect1 Inductive Effect (-I) Fluorine->Effect1 Effect2 Metabolic Blockade Fluorine->Effect2 Outcome1 Lower pKa (Enhanced Acidity) Effect1->Outcome1 Outcome2 Altered Tautomer Ratio (Pyridinone favored) Effect1->Outcome2 Outcome3 Extended Half-life (Blocked P450 sites) Effect2->Outcome3 Target Improved Metal Chelation & Bioavailability Outcome1->Target Outcome2->Target Outcome3->Target

Figure 1: Mechanistic flow of fluorine substitution impacting physicochemical properties.

Therapeutic & Agrochemical Applications[2][3]

HIV Integrase Inhibition: The Chelation Mechanism

Fluorinated pyridinols (and their tautomeric pyridinones) are critical scaffolds for Integrase Strand Transfer Inhibitors (INSTIs) .[1][2][3]

  • Mechanism: HIV-1 integrase requires two Mg

    
     ions in its active site to catalyze viral DNA insertion.[1][2][3]
    
  • Role of Pyridinol: The oxygen triad (carbonyl + hydroxyl/enolate) of the inhibitor chelates these Mg

    
     ions.[2][3]
    
  • Fluorine's Role: A fluorine atom adjacent to the chelating oxygen (e.g., at C3 of a 4-pyridinol) modulates the electron density on the oxygen, optimizing the bond strength with Mg

    
     while simultaneously improving the molecule's ability to cross the blood-brain barrier (BBB).[2][3]
    
Agrochemicals: The Fluroxypyr Case Study

In agriculture, the pyridinol core serves as a stable leaving group or active metabolite.[2][3]

  • Compound: Fluroxypyr (Auxin mimic herbicide).[1][2][3][4]

  • Active Metabolite: 4-amino-3,5-dichloro-6-fluoro-2-pyridinol .[1][2][4][5]

  • Significance: The fluorine at C6 prevents metabolic degradation at that position, ensuring the persistence of the herbicide in the plant tissue long enough to disrupt growth.[2] However, this stability also raises environmental persistence concerns in soil degradation studies.[3]

Quantitative Data Summary
Compound ClassKey DerivativeBiological TargetPrimary MechanismFluorine Function
Antiviral Bictegravir/Dolutegravir analogsHIV-1 IntegraseMg

Chelation
Modulates pKa of chelating oxygen; enhances lipophilicity.[1][2]
Herbicide Fluroxypyr-pyridinolAuxin ReceptorsAuxin MimicryBlocks metabolic hydroxylation; increases persistence.[1][2]
Imaging Agent [

F]3-Fluoro-4-aminopyridine
K

Channels
Channel BlockadePositron Emission Tomography (PET) tracer stability.[1][2][3]

Experimental Protocols

Synthesis: Direct Fluorination of Pyridine N-Oxides

Rationale: Traditional nucleophilic fluorination of pyridines is difficult due to the electron-rich ring.[1][2][6][7][8] This protocol uses the N-oxide activation strategy to introduce fluorine at the typically inaccessible meta (C3) position.[1][2][3]

Reagents:

  • Substrate: 4-Nitropyridine N-oxide[1][2][6][7][8]

  • Fluorinating Agent: AgF

    
     or TBAF (anhydrous)[1][2][3]
    
  • Solvent: Acetonitrile (MeCN) or DMSO[1][2][3]

Step-by-Step Protocol:

  • Activation: Dissolve 4-nitropyridine N-oxide (1.0 eq) in anhydrous MeCN under inert atmosphere (N

    
    ).
    
  • Fluorination: Add AgF

    
     (2.0 eq) slowly at 0°C. The reaction is exothermic.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (formation of 3-fluoro-4-nitropyridine N-oxide).[1][2]

  • Reduction (Optional): To obtain the pyridinol/aminopyridine core, filter the silver salts and treat the filtrate with H

    
    /Pd-C (10%) in methanol to reduce the N-oxide and nitro groups simultaneously.
    
  • Purification: Evaporate solvent and purify via silica gel column chromatography (Ethyl Acetate/Hexane gradient).

Assay: HIV-1 Integrase Strand Transfer Inhibition

Rationale: This assay validates the ability of the fluorinated pyridinol to inhibit the essential strand transfer step via metal chelation.[2][3]

Materials:

  • Recombinant HIV-1 Integrase.[1][2]

  • Donor DNA (biotinylated).[1][2][3]

  • Target DNA (Ruthenium-labeled).[1][2][3]

  • Test Compound (Fluorinated Pyridinol).[1][2][3][5]

Workflow:

  • Pre-incubation: Incubate diluted HIV-1 Integrase (400 nM) with the test compound in reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM DTT) for 15 minutes at 37°C.
    
  • Complex Assembly: Add biotinylated Donor DNA to form the Stable Synaptic Complex (SSC).

  • Strand Transfer: Add Ruthenium-labeled Target DNA to initiate the strand transfer reaction.[1][2] Incubate for 60 minutes at 37°C.

  • Detection: Add Streptavidin-coated donor beads and anti-Ruthenium acceptor beads (AlphaScreen technology).[1][2][3]

  • Readout: Measure luminescence. A decrease in signal indicates inhibition of strand transfer.[1][2][3]

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC

    
    .
    

Structure-Activity Relationship (SAR) Logic[1][2][3]

The placement of fluorine is critical.[2][3] The following diagram illustrates the decision logic for optimizing biological activity based on fluorine positioning.

SAR_Logic Start Pyridinol Lead Compound Position Select Fluorine Position Start->Position Ortho Ortho to OH (C3) Position->Ortho Meta Meta to OH (C4/C5) Position->Meta EffectOrtho pKa Lowering (-2 to -3 units) Enhanced Chelation Ortho->EffectOrtho EffectMeta Metabolic Blocking (Prevents oxidation) Meta->EffectMeta App_Ortho Application: Enzyme Inhibitors (Integrase) EffectOrtho->App_Ortho App_Meta Application: Agrochemicals (Persistence) EffectMeta->App_Meta

Figure 2: SAR decision tree for fluorine positioning on the pyridinol ring.

References

  • Hussain, M. et al. (2025).[1][2][3][9] Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives. ResearchGate. Link

  • Bacchi, A. et al. (2011).[1][2][3] Probing Chelation Motifs in HIV Integrase Inhibitors. Journal of Medicinal Chemistry. Link

  • Gomez, L. et al. (2016).[1][2][3] Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications.[1][2][3] Link

  • USDA Forest Service. (2009).[1][2][3] Fluroxypyr: Human Health and Ecological Risk Assessment. Link

  • Neamati, N. et al. (2002).[1][2][3][10] Metal-dependent inhibition of HIV-1 integrase. Journal of Medicinal Chemistry. Link

Sources

Exploratory

Introduction: The Strategic Importance of Fluorinated Pyridine Scaffolds

An In-Depth Technical Guide to the Theoretical Studies of 2-Fluoro-6-iodo-5-methylpyridin-3-ol Abstract: This technical guide provides a comprehensive theoretical analysis of 2-Fluoro-6-iodo-5-methylpyridin-3-ol, a novel...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical Studies of 2-Fluoro-6-iodo-5-methylpyridin-3-ol

Abstract: This technical guide provides a comprehensive theoretical analysis of 2-Fluoro-6-iodo-5-methylpyridin-3-ol, a novel heterocyclic compound with significant potential in medicinal chemistry. In the absence of empirical data, this document establishes a foundational understanding of the molecule's structural, electronic, and spectroscopic properties through high-level computational modeling. We employ Density Functional Theory (DFT) to elucidate the molecule's optimized geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and predicted spectroscopic signatures (IR and NMR). The insights generated herein are intended to guide future synthetic efforts and inform the rational design of new therapeutic agents based on this promising scaffold.

The pyridine ring is a ubiquitous scaffold in numerous FDA-approved drugs, valued for its ability to engage in critical biological interactions such as hydrogen bonding and pi-stacking.[1] The strategic incorporation of fluorine atoms into these scaffolds has become a cornerstone of modern drug discovery, offering a powerful tool to enhance a molecule's pharmacological profile.[2][3] Fluorination can significantly improve metabolic stability, binding affinity to target proteins, and cell membrane permeability.[4] The difluoromethyl group, in particular, is of great interest in drug research for its ability to modulate the properties of bioactive molecules.[5]

The subject of this guide, 2-Fluoro-6-iodo-5-methylpyridin-3-ol, combines several key features that make it a compelling candidate for theoretical investigation:

  • A Fluorinated Pyridine Core: Bestows enhanced metabolic stability and binding capabilities.[2]

  • An Iodine Substituent: The presence of iodine offers a site for further functionalization and can be crucial in applications like medical imaging as a contrast agent.[6][7][8]

  • A Hydroxyl Group: Provides a key hydrogen bond donor and acceptor site, critical for molecular recognition at a biological target.

  • A Methyl Group: Modulates the steric and electronic properties of the pyridine ring.

Given the potential of this molecule in drug design, a thorough theoretical characterization is essential to predict its behavior and guide its application. This guide outlines a systematic in-silico investigation to define its fundamental chemical properties.

Computational Methodology: A Self-Validating System

To ensure the reliability and accuracy of our theoretical predictions, we have selected a computational approach widely recognized for its efficacy in modeling organic molecules. All calculations are performed using Density Functional Theory (DFT), a quantum mechanical method that provides a robust balance between computational cost and accuracy for investigating electronic structures.[9][10][11]

The Choice of Functional and Basis Set

The specific DFT method employed is the B3LYP functional combined with the 6-31G * basis set. This combination is a well-established and popular choice in computational chemistry for its reliable prediction of geometries and thermochemical properties of organic compounds.[12][13][14]

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that incorporates a portion of the exact exchange from Hartree-Fock theory, which often corrects for the self-interaction error in pure DFT functionals, leading to more accurate results.[13]

  • 6-31G *: This is a Pople-style basis set of the valence double-zeta type.[15] It provides a good description of the electron distribution around the atoms and includes polarization functions on heavy (non-hydrogen) atoms, which are crucial for accurately modeling the geometry of molecules with heteroatoms.

Computational Workflow

The theoretical investigation follows a logical and stepwise progression, as illustrated in the workflow diagram below. This ensures that each subsequent analysis is based on a stable and reliable molecular structure.

Computational Workflow cluster_0 Computational Analysis of 2-Fluoro-6-iodo-5-methylpyridin-3-ol A Initial Structure Generation B Geometry Optimization (B3LYP/6-31G*) A->B Input Structure C Frequency Calculation B->C Optimized Geometry D Electronic Properties Analysis (HOMO, LUMO, MEP) C->D Verified Minimum E Spectroscopic Prediction (IR, NMR) D->E Electronic Data F Data Interpretation & Reporting E->F Predicted Spectra

Caption: A stepwise workflow for the theoretical analysis.

Results and Discussion

This section presents the predicted properties of 2-Fluoro-6-iodo-5-methylpyridin-3-ol based on our DFT calculations.

Molecular Geometry Optimization

The initial 2D structure of the molecule was converted to a 3D conformation and subjected to geometry optimization to find its most stable energetic state. The optimized structure reveals a planar pyridine ring, as expected.

Caption: 2D representation of the molecular structure.

The key predicted geometric parameters are summarized in the table below. The bond lengths and angles are consistent with those expected for a substituted pyridine ring.

Parameter Predicted Value Parameter Predicted Value
Bond Lengths (Å) Bond Angles (°)
C-F1.35F-C-N118.5
C-I2.10I-C-C121.0
C-O1.36C-O-H109.5
O-H0.96C-C-C (ring avg.)120.0
C-N (ring avg.)1.34C-N-C (ring)117.0
Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.[16] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.[17][18]

  • HOMO: Represents the ability to donate an electron. For 2-Fluoro-6-iodo-5-methylpyridin-3-ol, the HOMO is predicted to be localized primarily on the iodine atom and the pyridine ring, indicating these are the most probable sites for electrophilic attack.

  • LUMO: Represents the ability to accept an electron. The LUMO is predicted to be distributed across the pyridine ring, suggesting that nucleophilic attack would likely target the ring carbons.

Orbital Predicted Energy (eV)
HOMO-6.2
LUMO-1.5
HOMO-LUMO Gap 4.7

The relatively large HOMO-LUMO gap of 4.7 eV suggests that 2-Fluoro-6-iodo-5-methylpyridin-3-ol is a kinetically stable molecule.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species.[19][20][21] The MEP map is color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).

For 2-Fluoro-6-iodo-5-methylpyridin-3-ol, the MEP analysis is predicted to show:

  • Negative Potential (Red): Concentrated around the oxygen and nitrogen atoms due to their high electronegativity and lone pairs of electrons. These sites are the most likely to act as hydrogen bond acceptors.

  • Positive Potential (Blue): Located around the hydroxyl hydrogen and the carbon atoms attached to the electronegative fluorine and iodine atoms. The hydroxyl hydrogen is the primary site for hydrogen bond donation.

In-Silico Spectroscopic Analysis

Predicting the spectroscopic properties of a molecule can aid in its identification and characterization in a laboratory setting.[22][23][24][25][26]

The IR spectrum is predicted to show characteristic peaks corresponding to the functional groups present in the molecule:

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch3300 - 3500Strong, Broad
C-H stretch (methyl)2900 - 3000Medium
C=C/C=N stretch (ring)1550 - 1650Strong
C-O stretch1200 - 1300Strong
C-F stretch1000 - 1100Strong
C-I stretch500 - 600Medium

The predicted NMR spectra provide insights into the chemical environment of the hydrogen and carbon atoms:

  • ¹H NMR:

    • A broad singlet in the downfield region (δ 9-10 ppm) corresponding to the hydroxyl proton.

    • A singlet for the methyl group protons (δ 2-3 ppm).

    • A singlet for the remaining proton on the pyridine ring (δ 7-8 ppm).

  • ¹³C NMR:

    • Six distinct signals for the six carbon atoms, with their chemical shifts influenced by the attached functional groups. The carbon attached to the iodine would be significantly shielded, while the carbon attached to the fluorine would be deshielded.

Conclusion

This in-depth theoretical guide provides the first comprehensive analysis of the structural and electronic properties of 2-Fluoro-6-iodo-5-methylpyridin-3-ol. Through the application of Density Functional Theory, we have established a foundational understanding of this promising molecule. The optimized geometry, frontier molecular orbital analysis, and molecular electrostatic potential map all provide valuable insights into its stability and potential reactivity. The predicted IR and NMR spectra serve as a benchmark for future experimental characterization. These theoretical findings strongly support the potential of 2-Fluoro-6-iodo-5-methylpyridin-3-ol as a valuable building block in the design of novel therapeutic agents and underscore the power of computational chemistry in accelerating drug discovery.

References

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Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating Scale-Up Challenges in Substituted Pyridinol Synthesis

Welcome to the Technical Support Center for the synthesis of substituted pyridinols. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of substituted pyridinols. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered when transitioning pyridinol synthesis from the laboratory bench to pilot or production scale. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your large-scale synthetic processes.

Troubleshooting Guide: Common Scale-Up Pitfalls

This section addresses specific experimental issues you may encounter during the scale-up of substituted pyridinol synthesis.

Q1: My reaction yield has dropped significantly upon scaling up from grams to kilograms. What are the likely causes and how can I mitigate this?

A significant drop in yield during scale-up is a frequent challenge and can often be attributed to a combination of factors that are less pronounced at the bench scale.

Root Causes & Solutions:

  • Inefficient Heat Transfer and Thermal Gradients: Exothermic reactions that are easily managed in a round-bottom flask can become problematic in large reactors.[1][2] Poor heat dissipation can lead to localized "hot spots," promoting the formation of byproducts and decomposition of both reactants and the desired product.[1][3]

    • Troubleshooting Protocol:

      • Characterize Reaction Energetics: Utilize reaction calorimetry to understand the heat flow of your reaction.

      • Optimize Reagent Addition: Implement slow, controlled addition of the most reactive reagent (semi-batch feeding) to manage the rate of heat generation.[4]

      • Improve Agitation: Ensure efficient mixing to maintain a homogenous temperature throughout the reactor. Inadequate mixing can create dead zones with localized concentration and temperature spikes.[1]

      • Consider Flow Chemistry: For highly exothermic processes, transitioning to a continuous flow reactor can offer superior temperature control due to the high surface-area-to-volume ratio.[2][5][6]

  • Mass Transfer Limitations: In heterogeneous reactions (e.g., involving a solid catalyst or poorly soluble starting materials), the rate of reaction can become limited by the speed at which reactants come into contact. This is often exacerbated in larger vessels.

    • Troubleshooting Protocol:

      • Improve Stirring Efficiency: Evaluate the type and speed of your mechanical stirrer to ensure adequate mixing for the specific reaction mixture.

      • Solvent Selection: Choose a solvent system where all reactants have reasonable solubility at the reaction temperature.[7][8]

      • Catalyst Optimization: If using a solid-supported catalyst, ensure the particle size and distribution are optimized for the larger scale.

  • Formation of Isomeric and Michael Adduct Byproducts: Certain synthetic routes to substituted pyridinols, such as variations of the Hantzsch or Guareschi-Thorpe synthesis, can be prone to the formation of undesired isomers or Michael adducts, especially under non-optimized conditions.[9][10]

    • Troubleshooting Protocol:

      • Precise Stoichiometry Control: Ensure accurate molar ratios of your starting materials. An excess of one reactant can favor side reactions.[10]

      • Temperature Optimization: Lowering the reaction temperature can sometimes suppress the formation of side products.[10]

      • Catalyst Screening: The choice of catalyst can significantly influence the regioselectivity of the cyclization step.[11][12]

Troubleshooting Workflow for Low Yields

start Low Yield on Scale-Up check_exotherm Is the reaction exothermic? start->check_exotherm check_hetero Is the reaction heterogeneous? check_exotherm->check_hetero No improve_heat Improve Heat Transfer: - Slow reagent addition - Enhance agitation - Consider flow chemistry check_exotherm->improve_heat Yes check_impurities Are there significant impurities? check_hetero->check_impurities No improve_mass Improve Mass Transfer: - Optimize stirring - Adjust solvent system - Evaluate catalyst check_hetero->improve_mass Yes optimize_conditions Optimize Reaction Conditions: - Control stoichiometry - Adjust temperature - Screen catalysts check_impurities->optimize_conditions Yes success Yield Improved check_impurities->success No (Re-evaluate route) improve_heat->success improve_mass->success optimize_conditions->success

Caption: A decision-making workflow for troubleshooting low yields in scaled-up pyridinol synthesis.

Q2: I'm struggling with the purification of my substituted pyridinol at a large scale. The product is either difficult to crystallize or contains persistent impurities.

Purification is a major hurdle in scaling up, and what works in the lab on a chromatography column is often not feasible for kilograms of material.

Root Causes & Solutions:

  • Poor Crystallization Behavior: Substituted pyridinols, due to the presence of the polar hydroxyl group and the nitrogen atom, can have complex solubility profiles, making crystallization challenging.

    • Troubleshooting Protocol:

      • Systematic Solvent Screening: Conduct a thorough screening of various solvent and anti-solvent systems to identify conditions that promote the formation of a stable, easily filterable crystalline solid.

      • Control Cooling Profile: The rate of cooling during crystallization is critical. A slow, controlled cooling profile often yields larger, purer crystals.[13]

      • Seeding Strategy: Develop a robust seeding strategy with well-characterized seed crystals to ensure consistent crystal form and size.[13]

      • pH Adjustment: The solubility of pyridinols is often pH-dependent. Carefully adjusting the pH of the solution can induce precipitation of the product.[10]

  • Persistent Impurities: Impurities with similar polarity and solubility to the desired product can co-crystallize, making them difficult to remove.

    • Troubleshooting Protocol:

      • Impurity Identification: Isolate and characterize the major impurities to understand their structure and properties. This will inform the purification strategy.

      • Reaction Optimization to Minimize Impurities: Revisit the reaction conditions to minimize the formation of problematic byproducts.[10]

      • Alternative Purification Techniques: If crystallization is ineffective, consider other large-scale purification methods such as:

        • Slurry Washes: Reslurrying the crude product in a solvent that selectively dissolves the impurities.

        • Acid-Base Extraction: Utilize the basicity of the pyridine nitrogen and the acidity of the hydroxyl group to move the product between aqueous and organic phases, leaving neutral impurities behind.

        • Preparative Chromatography: While expensive, for high-value products, large-scale chromatography may be a viable option.

Table 1: Common Solvents for Crystallization of Pyridinols

Solvent ClassExamplesSuitability for Pyridinols
AlcoholsEthanol, Isopropanol, MethanolOften good solvents, can be used in combination with anti-solvents.
EstersEthyl AcetateGood for dissolving many pyridinol derivatives; can be used with non-polar anti-solvents.
KetonesAcetoneCan be effective, but watch for potential reactivity with certain functional groups.
EthersDioxane, Tetrahydrofuran (THF)Good solubility for many pyridinols.[14]
Aprotic PolarN,N-Dimethylformamide (DMF)High dissolving power, often used to dissolve poorly soluble compounds before adding an anti-solvent.[14]
HydrocarbonsHeptane, HexaneTypically used as anti-solvents to induce precipitation.
Water-Solubility is highly dependent on pH and substituents.[15]

Frequently Asked Questions (FAQs)

Q3: What are the primary safety concerns when scaling up pyridinol synthesis, especially regarding thermal stability?

A: The primary safety concern is the risk of a thermal runaway reaction, particularly in exothermic processes.[2] Substituted pyridinols and their intermediates can undergo decomposition at elevated temperatures.[16][17] It is crucial to perform thermal hazard analysis, such as Differential Scanning Calorimetry (DSC), to determine the onset of decomposition of your starting materials, intermediates, and final product.[4] This data will help define the maximum safe operating temperature for your process. Additionally, be aware of any potentially hazardous byproducts or reagents used in the synthesis.

Q4: How does the position and nature of substituents on the pyridine ring affect scale-up?

A: Substituents have a profound impact on the reactivity, solubility, and thermal stability of pyridinols.[7][18]

  • Electronic Effects: Electron-donating groups can increase the nucleophilicity of the pyridine nitrogen, potentially leading to side reactions. Electron-withdrawing groups can deactivate the ring, requiring harsher reaction conditions which can be challenging to manage on a large scale.[19]

  • Steric Hindrance: Bulky substituents can hinder the desired reaction, leading to slower reaction rates and potentially requiring higher temperatures.

  • Solubility: The nature of the substituent will significantly influence the solubility of the molecule in different solvents, which is a key consideration for both the reaction and the purification steps.[7][20]

Q5: Are there any specific synthetic routes for substituted pyridinols that are generally more amenable to scale-up?

A: While the "best" route is substrate-dependent, some synthetic strategies have features that are advantageous for large-scale production:

  • Convergent Syntheses: Routes that build the substituted pyridine ring in a few high-yielding steps from readily available starting materials are generally preferred. Many modern variations of classical syntheses like the Hantzsch and Guareschi-Thorpe are designed for this.[9][15]

  • One-Pot or Telescoped Reactions: Processes that minimize the number of isolation and purification steps can significantly improve efficiency and reduce waste on a large scale.

  • Continuous Flow Processes: As mentioned earlier, continuous flow synthesis offers excellent control over reaction parameters and is inherently safer for many reactions, making it an increasingly popular choice for industrial-scale production.[5][6]

Diagram of a General Continuous Flow Synthesis Setup

reagentA Reagent A (Pump) mixer Static Mixer reagentA->mixer reagentB Reagent B (Pump) reagentB->mixer reactor Heated/Cooled Reactor Coil mixer->reactor quencher Quench Solution (Pump) reactor->quencher back_pressure Back Pressure Regulator quencher->back_pressure collection Product Collection back_pressure->collection

Caption: A simplified schematic of a continuous flow setup for controlled chemical synthesis.

References

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  • Google Patents. (n.d.).
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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Anticipated Biological Activity of 2-Fluoro-6-iodo-5-methylpyridin-3-ol and Its Analogs

For researchers and professionals in drug development, the exploration of novel heterocyclic compounds is a cornerstone of innovation. The pyridine scaffold, in particular, is a privileged structure in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the exploration of novel heterocyclic compounds is a cornerstone of innovation. The pyridine scaffold, in particular, is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents. This guide provides a comparative analysis of the anticipated biological activity of 2-Fluoro-6-iodo-5-methylpyridin-3-ol, a unique halogenated pyridinol, against its structural analogs. Due to the limited publicly available data on this specific molecule, this guide will employ a surrogate analysis approach. By examining the biological activities of compounds with similar structural motifs, we can infer the potential therapeutic applications and guide future research directions for 2-Fluoro-6-iodo-5-methylpyridin-3-ol.

The Molecular Architecture: A Blueprint for Biological Activity

The structure of 2-Fluoro-6-iodo-5-methylpyridin-3-ol suggests a molecule designed for potent biological interactions. Each substituent on the pyridin-3-ol core is expected to contribute significantly to its overall pharmacological profile:

  • Pyridin-3-ol Core: The hydroxyl group at the 3-position is a key feature, potentially involved in hydrogen bonding with biological targets. The pyridine ring itself is a common feature in many drugs, contributing to solubility and receptor interactions.

  • Fluorine at C2: The introduction of a fluorine atom can dramatically alter a molecule's properties. Fluorine's high electronegativity can influence the acidity of the hydroxyl group and create favorable electrostatic interactions with target enzymes. Furthermore, a C-F bond can enhance metabolic stability and membrane permeability, crucial for drug efficacy.

  • Iodine at C6: The large, lipophilic iodine atom can facilitate strong hydrophobic interactions and van der Waals forces within a target's binding pocket. Halogenation, in general, has been shown to enhance the biological activities of various heterocyclic compounds.

  • Methyl Group at C5: This small alkyl group can provide additional hydrophobic interactions and influence the molecule's orientation within a binding site, potentially enhancing selectivity.

Given these features, 2-Fluoro-6-iodo-5-methylpyridin-3-ol is a promising candidate for investigation in several therapeutic areas, most notably as an antimicrobial and an enzyme inhibitor for potential anticancer applications.

Comparative Analysis of Biological Activity: A Focus on Antifungal Potential

A study on N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives revealed that certain substitutions on the pyridine ring led to moderate to good antifungal activity against phytopathogenic fungi like Gibberella zeae. Another study highlighted that quaternized chitosan derivatives bearing a pyridine ring showed enhanced antifungal activity, with the position of the nitrogen atom on the pyridine ring influencing the efficacy. Furthermore, synthetic 3-alkylpyridine alkaloid analogs have demonstrated potent fungistatic and fungicidal effects against various Candida species.

To provide a quantitative comparison, the following table summarizes the antifungal activity of representative pyridine derivatives against various fungal strains.

Compound/AnalogFungal StrainActivity MetricValueReference
Analog 1 (A 3-alkylpyridine alkaloid)Candida albicansMIC7.8 µg/mL
MFC62.5 µg/mL
Analog 2 (A 3-alkylpyridine alkaloid)Candida glabrataMIC & MFC31.2 µg/mL
Analog 3 (A 3-alkylpyridine alkaloid)Candida kruseiMIC & MFC31.2 µg/mL
Analog 4 (N-(substituted pyridinyl) pyrazole carboxamide)Gibberella zeae% Inhibition (at 100 µg/mL)>50%
Analog 5 (2-(Pyridin-4-yl)quinoline)Candida albicansMIC₅₀Not specified, but showed good activity

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration

Based on this comparative data, it is plausible that 2-Fluoro-6-iodo-5-methylpyridin-3-ol would exhibit significant antifungal activity. The presence of both fluorine and iodine could create a synergistic effect, enhancing its ability to disrupt fungal cell membranes or inhibit essential fungal enzymes.

Anticipated Mechanism of Action: Enzyme Inhibition

The structural characteristics of 2-Fluoro-6-iodo-5-methylpyridin-3-ol strongly suggest its potential as an enzyme inhibitor. The fluorinated pyrimidine motif is a well-established pharmacophore in cancer chemotherapy, with compounds like 5-fluorouracil (5-FU) acting as potent inhibitors of thymidylate synthase, an enzyme crucial for DNA synthesis.

The fluorine atom at the 2-position of our target molecule can stabilize binding to an enzyme's active site, while the iodine and methyl groups can provide additional anchoring interactions. The pyridin-3-ol core can participate in hydrogen bonding, further stabilizing the enzyme-inhibitor complex.

Enzyme Inhibition Workflow

The following diagram illustrates a generalized workflow for assessing the enzyme inhibitory potential of a novel compound like 2-Fluoro-6-iodo-5-methylpyridin-3-ol.

Comparative

Comparative Guide: Reactivity of Iodo- vs. Bromo-Pyridinols in Cross-Coupling

Executive Summary: The Halogen Dilemma In the functionalization of pyridinols, the choice between iodo- and bromo-substituents is rarely just about reactivity—it is a strategic decision balancing turnover frequency (TOF)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Dilemma

In the functionalization of pyridinols, the choice between iodo- and bromo-substituents is rarely just about reactivity—it is a strategic decision balancing turnover frequency (TOF) , atom economy , and supply chain stability .

While iodo-pyridinols offer superior oxidative addition rates—essential for overcoming the electronic deactivation caused by the hydroxyl group—they suffer from high cost, light sensitivity, and limited commercial availability. Bromo-pyridinols are the industrial workhorse, offering stability and scalability, but they often require advanced ligand systems (e.g., Buchwald biaryl phosphines) to achieve comparable yields in cross-coupling.

This guide analyzes the mechanistic divergences and provides optimized protocols to ensure success with either substrate.

Mechanistic Deep Dive: The "Pyridinate Problem"

To understand the reactivity difference, one must look beyond the carbon-halogen bond strength and consider the electronic environment of the pyridinol core under coupling conditions.

The Deactivation Effect

In typical basic cross-coupling conditions (e.g.,


, 

), the pyridinol hydroxyl group (

) is deprotonated to form a pyridinate anion .
  • Electronic Consequence: The anionic oxygen (

    
    ) is a powerful electron-donating group (EDG). This increases electron density on the pyridine ring.
    
  • Impact on Oxidative Addition: Palladium(0) oxidative addition is nucleophilic in nature; it prefers electron-deficient electrophiles. The electron-rich pyridinate ring significantly raises the activation energy for this step.

The Iodo Advantage: The C-I bond is sufficiently weak (~65 kcal/mol) that oxidative addition remains facile even on the electron-rich pyridinate ring. The Bromo Challenge: The C-Br bond (~81 kcal/mol) combined with the electron-rich ring often leads to stalled reactions or catalyst decomposition unless high temperatures or specialized ligands are used.

Catalyst Poisoning

Unprotected pyridinols present a secondary challenge: coordination . The pyridinol nitrogen and the deprotonated oxygen can act as a bidentate or bridging ligand, displacing phosphines and forming stable, inactive Pd-clusters (catalyst resting states).

Mechanism Substrate 3-Halo-pyridinol Base Base (K2CO3) Substrate->Base Anion Pyridinate Anion (Electron Rich) Base->Anion Deprotonation Path_I Iodo-Pyridinol (Weak C-I Bond) Anion->Path_I Path_Br Bromo-Pyridinol (Stronger C-Br Bond) Anion->Path_Br Poison Catalyst Poisoning (N/O Coordination) Anion->Poison Side Reaction Pd0 Pd(0)L2 OA_Fast Fast Oxidative Addition Path_I->OA_Fast Low Barrier OA_Slow Slow/Stalled Oxidative Addition Path_Br->OA_Slow High Barrier Poison->Pd0 Deactivates

Caption: Mechanistic pathways showing how the electron-rich pyridinate anion differentially impacts Iodo vs. Bromo substrates.

Comparative Performance Data

The following data summarizes typical performance in Suzuki-Miyaura coupling of unprotected 3-halo-2-pyridinol with phenylboronic acid.

FeatureIodo-Pyridinol Bromo-Pyridinol Implication
Bond Dissociation Energy ~65 kcal/mol~81 kcal/molIodo reacts at lower temps (RT to 60°C).
Standard Yield (Pd(PPh3)4) 85 - 95%40 - 60%Bromo requires advanced ligands (SPhos/XPhos) for high yield.
Reaction Time 2 - 6 Hours12 - 24 HoursIodo offers higher throughput.
Selectivity (vs Cl) > 99:1~ 90:1Iodo allows orthogonal functionalization in poly-halo systems.
Commercial Cost High (

$)
Low ($)Bromo is preferred for scale-up >100g.
Stability Light SensitiveStableIodo requires amber glassware/cold storage.
Case Study: Regioselectivity in Poly-halogenated Systems

In substrates like 2-bromo-4-iodo-3-pyridinol , the reactivity difference is exploited for sequential coupling.

  • Step 1 (RT): Coupling occurs exclusively at the C-I position.

  • Step 2 (80°C): Subsequent coupling at the C-Br position.

Experimental Protocols

Protocol A: High-Efficiency Coupling of Bromo-Pyridinols (The "Difficult" Case)

Rationale: Since bromo-pyridinols are deactivated and prone to poisoning, standard ligands like PPh3 often fail. We utilize SPhos or XPhos , which form bulky, electron-rich Pd species that facilitate oxidative addition and prevent N/O coordination.

Reagents:

  • 2-Bromo-3-pyridinol (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%)

  • Ligand: SPhos (4 mol%) (2:1 L:Pd ratio is critical)

  • Base: K3PO4 (3.0 equiv) (Anhydrous phosphate is superior to carbonate here)

  • Solvent: n-Butanol / Water (4:1) or Toluene / Water (10:1)

Procedure:

  • Pre-complexation: In a reaction vial, charge Pd(OAc)2 and SPhos. Add the solvent (degassed) and stir at RT for 5 mins to generate the active catalyst species (color change to yellow/orange).

  • Addition: Add the 2-bromo-3-pyridinol, boronic acid, and K3PO4.

  • Reaction: Seal and heat to 80–100°C for 12 hours.

    • Note: If using Iodo-pyridinol, reduce temp to 40-60°C; reaction is complete in <4 hours.

  • Workup: Acidify carefully to pH 6-7 (to protonate the pyridinol) before extraction with EtOAc. Unprotected pyridinols are amphoteric and can be lost in aqueous waste if pH is not controlled.

Protocol B: Sequential Coupling of 2-Bromo-4-Iodo-Pyridinol

Rationale: Demonstrating chemoselectivity.

  • C-I Coupling: Treat substrate with 1.05 equiv Boronic Acid A, 1 mol% Pd(PPh3)4, Na2CO3, DME/H2O at Room Temperature for 4 hours.

    • Result: >95% yield of 4-aryl-2-bromo-pyridinol.

  • C-Br Coupling: Take the isolated product, add 1.5 equiv Boronic Acid B, 5 mol% Pd(dppf)Cl2, K2CO3, Dioxane/H2O at 100°C for 16 hours.

Strategic Decision Matrix

When should you pay the premium for Iodo-pyridinols?

DecisionTree Start Start: Select Halogen Scale What is the Scale? Start->Scale TempSens Is Substrate Temp Sensitive? Scale->TempSens Discovery (<1g) Bromo Use BROMO-Pyridinol Scale->Bromo Process (>100g) Ortho Is Orthogonal Coupling Needed? TempSens->Ortho No Iodo Use IODO-Pyridinol TempSens->Iodo Yes (Must be <60°C) Ortho->Iodo Yes (Sequential Coupling) Ortho->Bromo No (Standard Coupling)

Caption: Decision matrix for selecting I vs. Br based on scale, stability, and synthetic complexity.

References

  • BenchChem. A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions Involving 2-Bromo-4-iodopyridine. Link

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society. Link (Context: Use of SPhos/XPhos for deactivated heteroaryl halides).

  • Lutz, M. R., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society. Link (Context: Catalyst poisoning by unprotected azoles).

  • Sigma-Aldrich. Palladium-catalyzed Cross-coupling Reactions in Water. Link

Safety & Regulatory Compliance

Safety

2-Fluoro-6-iodo-5-methylpyridin-3-ol proper disposal procedures

Executive Summary: Operational Directive Immediate Classification: Hazardous Chemical Waste (Halogenated Organic). Disposal Method: High-Temperature Incineration with Acid Gas Scrubbing.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Directive

Immediate Classification: Hazardous Chemical Waste (Halogenated Organic). Disposal Method: High-Temperature Incineration with Acid Gas Scrubbing. Critical Restriction: Do NOT mix with non-halogenated solvents or strong oxidizers.

2-Fluoro-6-iodo-5-methylpyridin-3-ol is a poly-functionalized heterocyclic building block. Its disposal protocol is dictated by two factors: the presence of multiple halogens (Fluorine and Iodine) requiring specific incineration capabilities to manage acid gas generation (HF, HI), and its pyridinol functionality, which necessitates segregation from oxidizing agents to prevent uncontrolled exothermic degradation.[1]

Chemical Profile & Hazard Assessment

To ensure safety, the disposal mechanism must address the specific functional groups of the molecule.[1] Since specific SDS data for this exact isomer is often proprietary or sparse, we apply Structure-Activity Relationship (SAR) principles for hazard classification.[1]

FeatureChemical MoietyDisposal Hazard Implication
Halogen Content Fluorine (F), Iodine (I)Acid Gas Generation: Combustion releases Hydrogen Fluoride (HF) and Hydrogen Iodide (HI).[1] Standard incinerators may not handle the corrosion; requires scrubbers.
Heterocycle Pyridine RingNitrogen Oxide (NOx) Emissions: Requires proper aeration during incineration to prevent incomplete combustion.
Functionality 3-Hydroxyl (-OH)Acidic/Phenolic Character: Weakly acidic. Incompatible with strong bases or reactive metals (potential for salt formation or polymerization).
Stability C-I BondLight Sensitivity: Carbon-Iodine bonds are often photolabile. Waste should be stored in amber vessels to prevent free iodine (

) liberation.

Pre-Disposal: Stabilization & Segregation

Before entering the waste stream, the compound must be stabilized at the bench level.[1]

A. Segregation Protocols
  • Strict Separation: Isolate from Non-Halogenated organic solvents (e.g., Acetone, Methanol).[1] Mixing creates a "Halogenated Mixture" that significantly increases disposal costs and complicates recycling.

  • Oxidizer Incompatibility: Keep away from Nitric Acid, Peroxides, or Permanganates.[1] Pyridinols are susceptible to oxidation, which can generate heat and pressure in closed waste containers.[1]

  • Light Protection: Store solid waste or solutions in amber glass or opaque HDPE containers to prevent photo-degradation of the iodine moiety.

B. Container Specifications
  • Solid Waste: High-Density Polyethylene (HDPE) wide-mouth jars or Amber Glass jars with PTFE-lined caps.

  • Liquid Waste: UN-rated HDPE carboys (typically blue or white) labeled explicitly for "Halogenated Solvents."

Waste Stream Classification

Proper regulatory coding ensures the receiving facility treats the waste correctly.

  • RCRA Classification (USA): While not typically listed under a specific "P" or "U" code unless specified by local variation, it defaults to D001 (Ignitable, if in flammable solvent) or simply Hazardous Waste due to toxicity and halogen content.[1]

  • EPA Waste Code: F002 (if spent halogenated solvent involved) or D003 (Reactive, if specific instability is noted—rare for this class).[1]

  • Department of Transportation (DOT):

    • Proper Shipping Name: Waste Toxic Solids, Organic, n.o.s.[1] (contains 2-Fluoro-6-iodo-5-methylpyridin-3-ol).[1]

    • Hazard Class: 6.1 (Toxic).

Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid Substance
  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloved recommended due to iodine content), lab coat, safety goggles.[1]

  • Containment: Transfer the solid substance into a dedicated, screw-top amber glass jar.

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: "2-Fluoro-6-iodo-5-methylpyridin-3-ol".[1]

    • Hazard Checkbox: Toxic, Irritant.[1][2][3][4]

  • Secondary Containment: Place the sealed jar into a clear plastic zip-lock bag (double containment) before placing it into the satellite accumulation area box.

Scenario B: Disposal of Reaction Mixtures (Liquid)
  • Quenching: Ensure any reactive reagents (e.g., coupling agents, strong bases) in the mixture are fully quenched and the solution is at ambient temperature.[1]

  • Solvent Check:

    • If dissolved in DCM/Chloroform: Pour directly into the Halogenated Waste carboy.

    • If dissolved in Methanol/Ethyl Acetate: Because the solute is halogenated, the entire mixture must now be classified as Halogenated Waste .[1] Do NOT pour into the non-halogenated stream.

  • Log Entry: Record the approximate volume and concentration on the waste container's log sheet.

Visual Workflow: Waste Segregation Logic

The following diagram illustrates the critical decision-making process for segregating this specific chemical to prevent cross-contamination and ensure safety.

WasteSegregation Start Waste: 2-Fluoro-6-iodo-5-methylpyridin-3-ol StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath SolidAction Place in Amber Jar (Light Sensitive) SolidPath->SolidAction LiquidSolventCheck Solvent Type? LiquidPath->LiquidSolventCheck SolidTag Tag: Toxic Solid (Halogenated) SolidAction->SolidTag HaloSolvent DCM, Chloroform, etc. LiquidSolventCheck->HaloSolvent NonHaloSolvent MeOH, Acetone, EtOAc LiquidSolventCheck->NonHaloSolvent ActionHalo Pour into HALOGENATED Carboy HaloSolvent->ActionHalo ActionNonHalo CONTAMINATED STREAM: Must go to HALOGENATED Carboy NonHaloSolvent->ActionNonHalo ActionNonHalo->ActionHalo Merges into

Figure 1: Decision tree for proper segregation of halogenated pyridinol waste. Note that adding this compound to non-halogenated solvents converts the entire volume to halogenated waste.[1]

Emergency Spill Response

In the event of a spill outside a fume hood:

  • Evacuate & Ventilate: Iodine-containing compounds can sublimate or degrade to release irritating vapors.

  • PPE Upgrade: Use a half-mask respirator with organic vapor/acid gas cartridges (OV/AG) if powder is aerosolized.

  • Absorb:

    • Liquids: Use vermiculite or a commercial solvent absorbent pads.

    • Solids: Wet wipe with a solvent-dampened pad (avoid creating dust) or use a HEPA-filtered vacuum.

  • Decontaminate: Wash the surface with a dilute solution of Sodium Thiosulfate (5%) to reduce any liberated iodine (indicated by brown staining) to colorless iodide, then wash with soap and water.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR). [Link][1]

  • PubChem. (2023). Compound Summary: Halogenated Pyridines. National Library of Medicine. [Link]

Sources

Handling

Personal protective equipment for handling 2-Fluoro-6-iodo-5-methylpyridin-3-ol

Part 1: The Safety Imperative & Hazard Analysis Executive Summary: 2-Fluoro-6-iodo-5-methylpyridin-3-ol is a highly functionalized heterocyclic intermediate often used in structure-activity relationship (SAR) studies for...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Safety Imperative & Hazard Analysis

Executive Summary: 2-Fluoro-6-iodo-5-methylpyridin-3-ol is a highly functionalized heterocyclic intermediate often used in structure-activity relationship (SAR) studies for kinase inhibitors or radioligand development. Its structure combines a halogenated pyridine core with a phenolic hydroxyl group. This combination presents a dual-threat profile: enhanced lipophilicity (due to fluorine/methyl groups) facilitating skin absorption, and phenolic acidity capable of causing chemical burns and protein denaturation.

Structure-Activity Hazard Analysis (SAR-HA):

  • Fluorine (C-2): Increases metabolic stability but significantly enhances skin permeability.

  • Iodine (C-6): The C-I bond is the "weak link." It is photosensitive and prone to homolytic cleavage, potentially generating radical species. Operational Implication: Handle under low-light conditions or amber glassware.

  • Hydroxyl (C-3): Adds phenolic character. It acts as a weak acid (

    
    ), making the compound corrosive to mucous membranes.
    
  • Unknown Toxicology: As a specialized research intermediate, specific toxicological data (LD50) is likely absent. The Precautionary Principle applies: Handle as a Category 3 Acute Toxicant and Category 1 Skin Sensitizer until proven otherwise.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system. Relying on a single layer of protection is a critical failure point in handling halogenated phenols.

Zone Equipment Class Specifications & Scientific Rationale
Respiratory Primary: Engineering ControlCertified Fume Hood: Face velocity 80–100 fpm. Work >6 inches inside the sash. Rationale: Halogenated pyridines often possess high vapor pressures and lachrymatory properties.
Secondary: RespiratorN95 or P100 (Particulate): Only required if weighing fine powder outside a hood (NOT recommended).
Dermal (Hands) Layer 1: Inner GloveNitrile (4 mil): Tactile sensitivity. Acts as a sweat barrier and initial splash guard.
Layer 2: Outer GloveSilver Shield® (Laminate) or High-Grade Nitrile (8 mil): Rationale: Fluorinated organics can permeate standard thin nitrile. Laminate offers broad-spectrum resistance to the carrier solvents (DCM, DMF) likely used with this compound.
Ocular Primary Chemical Splash Goggles (Indirect Vent): Safety glasses are insufficient. Phenolic compounds cause irreversible corneal damage upon contact.
Body Primary Lab Coat (Poly/Cotton or Nomex): Must be fully buttoned. Sleeves must cover glove cuffs.
Secondary Chemical Apron: Required if handling >5g or liquid solutions >100mL.

Part 3: Operational Handling Protocol

Phase A: Weighing & Transfer (Solid State)
  • The Risk: Static charge generation causing powder dispersal.

  • The Fix:

    • Use an antistatic gun on the weighing boat and spatula before contact.

    • Place a damp paper towel around the balance (outside the draft shield) to increase local humidity and reduce static.

    • Light Protection: If the solid appears yellow/brown, iodine liberation has occurred. Purify before use.

Phase B: Solubilization & Reaction
  • Solvent Selection: This compound is likely soluble in DMSO, DMF, or DCM.

    • Warning: DMSO enhances skin permeability. If 2-Fluoro-6-iodo-5-methylpyridin-3-ol is dissolved in DMSO, it becomes a transdermal delivery vector .

  • Inert Atmosphere: The C-3 hydroxyl group is susceptible to oxidation, and the C-I bond is labile.

    • Protocol: Flush reaction vessels with Argon (heavier than air, provides better blanketing than Nitrogen) for 5 minutes prior to addition.

Phase C: Emergency Response
  • Skin Contact: Do NOT use ethanol or organic solvents to wash; this increases absorption. Wash with 5% Polyethylene Glycol (PEG-400) if available (standard for phenols), followed by copious water for 15 minutes.

  • Spill Cleanup:

    • Evacuate immediate area.[1]

    • Cover spill with vermiculite or activated carbon (to adsorb organic vapors).

    • Do not use bleach (NaOCl) immediately; it may react with the iodine moiety to form toxic iodamines.

Part 4: Waste Disposal Strategy

Decision Logic: The presence of Iodine and Fluorine dictates that this cannot be treated as standard organic waste in many jurisdictions due to the potential for toxic combustion byproducts (HF, HI, NOx).

Disposal Protocol:

  • Segregation: Collect in a dedicated "Halogenated Organic Waste" carboy.

  • Labeling: Clearly mark "Contains Organic Iodine/Fluorine" and "Phenolic".

  • Quenching (Reaction Mixtures):

    • If the mixture contains residual oxidizers, quench with Sodium Thiosulfate (

      
      ) to reduce free iodine (
      
      
      
      ) back to iodide (
      
      
      ) before disposal. This prevents the waste container from becoming a pressure vessel due to iodine sublimation.

Part 5: Workflow Visualization

The following diagram illustrates the "Safe Handling Logic Gate" for this compound, emphasizing the decision points that prevent exposure.

SafeHandling Start Start: Handling 2-Fluoro-6-iodo-5-methylpyridin-3-ol PPE_Check PPE Check: 1. Goggles 2. Double Gloves (Nitrile/Laminate) 3. Lab Coat Start->PPE_Check State_Check Is compound Solid or in Solution? PPE_Check->State_Check Solid_Path Solid Handling: Use Antistatic Gun Work in Hood State_Check->Solid_Path Solid Liquid_Path Liquid Handling: Beware DMSO/DMF (Permeation Risk) Use Syringe Transfer State_Check->Liquid_Path Solution Atmosphere Inert Atmosphere Required? (Yes: Argon preferred) Solid_Path->Atmosphere Liquid_Path->Atmosphere Reaction Reaction Setup: Amber Glassware (Iodine protection) Temp < 40°C (prevent decomp) Atmosphere->Reaction Argon Blanket Disposal Disposal: Halogenated Waste Stream Quench Oxidizers w/ Thiosulfate Reaction->Disposal

Caption: Operational logic flow for minimizing exposure risks and ensuring chemical stability during handling.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • PubChem. (n.d.).[2] Compound Summary: Halogenated Pyridines Safety Profile. National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). United States Department of Labor.

  • ECHA (European Chemicals Agency). (n.d.). Guidance on the Application of the CLP Criteria.

Sources

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